

Physical and chemical properties of cis-1-Methyl-2-propylcyclohexane

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Compound of Interest

Compound Name: cis-1-Methyl-2-propylcyclohexane

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An In-depth Technical Guide to the Physical and Chemical Properties of **cis-1-Methyl-2-propylcyclohexane**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **cis-1-Methyl-2-propylcyclohexane**. The information is compiled from various scientific databases and literature sources, offering a valuable resource for professionals in research and development.

Molecular and Physical Properties

cis-1-Methyl-2-propylcyclohexane is a saturated cyclic hydrocarbon. Its structure consists of a cyclohexane ring substituted with a methyl group and a propyl group on adjacent carbons, with a cis stereochemical relationship. This cis-configuration dictates that both substituents are on the same side of the cyclohexane ring.

Quantitative Physical Data

A summary of the key physical properties of **cis-1-Methyl-2-propylcyclohexane** is presented in Table 1. It is important to note that experimental data for this specific compound is limited in the public domain, and some values may be computed or estimated.



Property	Value	Source(s)
Molecular Formula	C10H20	INVALID-LINK[1][2], INVALID-LINK[3][4]
Molecular Weight	140.27 g/mol	INVALID-LINK[1][2]
CAS Registry Number	4926-71-0	INVALID-LINK[1][2], INVALID-LINK[3][4]
Boiling Point	69.9 °C at 20.5 Torr	INVALID-LINK[5]
Density	0.8127 g/cm ³	INVALID-LINK[5]
Kovats Retention Index	1042 (non-polar column)	INVALID-LINK[1][2], INVALID-LINK[6]

Experimental Protocols for Physical Property Determination

While specific, detailed experimental protocols for **cis-1-Methyl-2-propylcyclohexane** are not readily available in the cited literature, general methodologies for determining the physical properties of liquid hydrocarbons are well-established.

1.2.1. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like **cis-1-Methyl-2-propylcyclohexane**, which may have relatively high boiling points at atmospheric pressure or may be available in small quantities, distillation under reduced pressure (vacuum distillation) is a common method.

 Apparatus: A distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, a vacuum pump, and a manometer.

Procedure:

- The sample is placed in the round-bottom flask with boiling chips.
- The apparatus is assembled and sealed.



- The system is evacuated to the desired pressure, measured by the manometer.
- The flask is heated gently.
- The temperature is recorded when the liquid is boiling and the condensate is steadily dripping into the receiving flask. This temperature is the boiling point at the recorded pressure.

1.2.2. Density Measurement

Density is the mass per unit volume of a substance. For liquids, it is typically determined using a pycnometer or a digital density meter.

- Apparatus: A pycnometer (a glass flask with a precise volume), a balance, and a temperature-controlled water bath.
- Procedure:
 - The empty pycnometer is weighed.
 - It is then filled with the sample liquid, ensuring no air bubbles are present.
 - The filled pycnometer is placed in a water bath at a specific temperature (e.g., 20 °C or 25 °C) until thermal equilibrium is reached.
 - The pycnometer is removed, dried, and weighed again.
 - The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

1.2.3. Gas Chromatography for Kovats Retention Index

The Kovats retention index is a dimensionless quantity used in gas chromatography to convert retention times into system-independent constants.

 Apparatus: A gas chromatograph (GC) equipped with a non-polar capillary column (e.g., Apiezon L), an injector, a detector (e.g., flame ionization detector), and a data acquisition system.



• Procedure:

- A series of n-alkane standards are injected into the GC under specific conditions (e.g., temperature program).
- The retention times of the n-alkanes are recorded.
- The sample, cis-1-Methyl-2-propylcyclohexane, is injected under the same conditions, and its retention time is measured.
- The Kovats index (I) is calculated using the formula: I = 100 * [n + (N-n) * (log(t'_r(unknown)) log(t'_r(n))) / (log(t'_r(N)) log(t'_r(n)))], where n and N are the carbon numbers of the n-alkanes eluting before and after the unknown, and t'_r is the adjusted retention time.

Chemical Properties and Reactivity

The chemical properties of **cis-1-Methyl-2-propylcyclohexane** are largely dictated by its saturated hydrocarbon structure and its stereochemistry.

Synthesis

cis-1-Methyl-2-propylcyclohexane can be synthesized through the alkylation of cyclohexane derivatives.[1] Achieving the desired cis-stereochemistry often requires careful control of reaction conditions such as temperature and pressure.[1]

A generalized workflow for the synthesis and purification is depicted below.



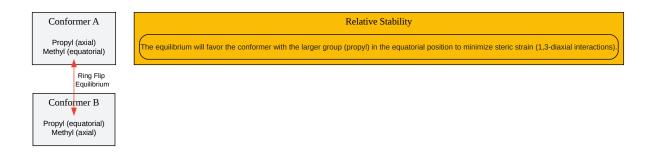
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Caption: A generalized workflow for the synthesis and purification of **cis-1-Methyl-2-propylcyclohexane**.

Conformational Analysis

A critical aspect of the chemical behavior of **cis-1-Methyl-2-propylcyclohexane** is its conformational isomerism. The cyclohexane ring exists predominantly in a chair conformation to minimize angle and torsional strain. In a cis-1,2-disubstituted cyclohexane, one substituent must occupy an axial position while the other occupies an equatorial position.[7][8][9] This leads to a conformational equilibrium between two chair forms, as illustrated below.



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Caption: Conformational equilibrium of cis-1-Methyl-2-propylcyclohexane.

The propyl group is sterically bulkier than the methyl group. Therefore, the conformer with the propyl group in the equatorial position and the methyl group in the axial position is expected to be more stable and thus predominate at equilibrium.[10] This is because axial substituents experience greater steric repulsion with the other axial hydrogens on the same side of the ring (1,3-diaxial interactions).[10]

Reactivity



As a saturated cycloalkane, **cis-1-Methyl-2-propylcyclohexane** is generally unreactive under normal conditions. It is a flammable liquid and can undergo combustion in the presence of an oxidant.[11][12] The presence of the cis-substituents can influence its physical properties, such as boiling point and solubility, compared to its trans-isomer.[7]

Safety and Handling

A specific Safety Data Sheet (SDS) for **cis-1-Methyl-2-propylcyclohexane** is not readily available. However, based on the data for similar compounds like methylcyclohexane, the following precautions should be taken:

- Hazards: It is expected to be a flammable liquid and vapor.[11][12] It may cause skin irritation and may be harmful if swallowed or inhaled.[11]
- Handling: Use in a well-ventilated area, away from heat, sparks, and open flames.[12][13]
 Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][13]

Conclusion

cis-1-Methyl-2-propylcyclohexane is a disubstituted cycloalkane with distinct stereochemistry that significantly influences its physical and chemical properties. While detailed experimental data is sparse, its behavior can be largely understood through the principles of conformational analysis of cyclohexane derivatives. This guide provides a foundational understanding for researchers and professionals working with this and related compounds. Further experimental investigation is warranted to fully characterize its properties.

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